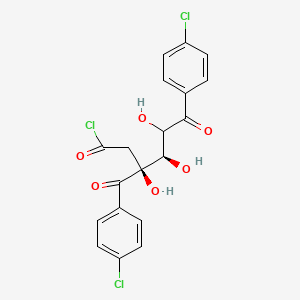![molecular formula C13H20O B13814630 1-Methyl-9-(1-methylethylidene)bicyclo[3.3.1]nonan-2-one CAS No. 56630-95-6](/img/structure/B13814630.png)
1-Methyl-9-(1-methylethylidene)bicyclo[3.3.1]nonan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-9-(1-methylethylidene)bicyclo[3.3.1]nonan-2-one is a bicyclic ketone with the molecular formula C13H20O. This compound is known for its unique structural features, which include a bicyclo[3.3.1]nonane framework.
Preparation Methods
The synthesis of 1-Methyl-9-(1-methylethylidene)bicyclo[3.3.1]nonan-2-one typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as bicyclo[3.3.1]nonane derivatives.
Reaction Conditions: The key step involves the introduction of the methyl and isopropylidene groups. This can be achieved through various organic reactions, including alkylation and condensation reactions.
Industrial Production: Industrial production methods may involve optimized reaction conditions to maximize yield and purity. .
Chemical Reactions Analysis
1-Methyl-9-(1-methylethylidene)bicyclo[3.3.1]nonan-2-one undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Methyl-9-(1-methylethylidene)bicyclo[3.3.1]nonan-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound’s unique structure makes it a subject of interest in biological studies, particularly in understanding its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential medicinal properties, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-Methyl-9-(1-methylethylidene)bicyclo[3.3.1]nonan-2-one involves its interaction with molecular targets and pathways:
Comparison with Similar Compounds
1-Methyl-9-(1-methylethylidene)bicyclo[3.3.1]nonan-2-one can be compared with other similar compounds:
Similar Compounds: Compounds such as bicyclo[3.3.1]nonan-2-one and its derivatives share structural similarities.
Uniqueness: The presence of the methyl and isopropylidene groups distinguishes it from other bicyclo[3.3.1]nonane derivatives, potentially leading to unique chemical and biological properties
Properties
CAS No. |
56630-95-6 |
|---|---|
Molecular Formula |
C13H20O |
Molecular Weight |
192.30 g/mol |
IUPAC Name |
1-methyl-9-propan-2-ylidenebicyclo[3.3.1]nonan-2-one |
InChI |
InChI=1S/C13H20O/c1-9(2)12-10-5-4-8-13(12,3)11(14)7-6-10/h10H,4-8H2,1-3H3 |
InChI Key |
ZLXSOTWWXQAFSW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C1C2CCCC1(C(=O)CC2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Acetamide,2-cyano-2-[(2-allyloxy)imino]-](/img/structure/B13814560.png)
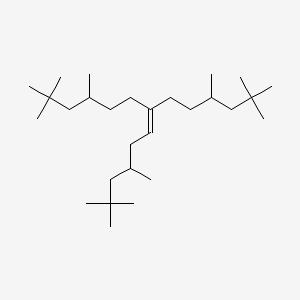
![methyl (2S)-2-[[4-(2-cyanophenyl)phenyl]methylamino]-3,3-dimethylbutanoate](/img/structure/B13814574.png)
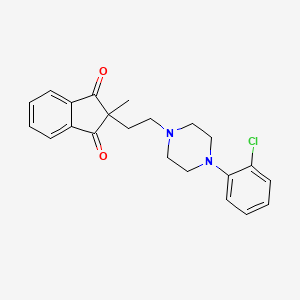
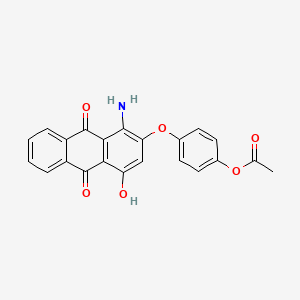
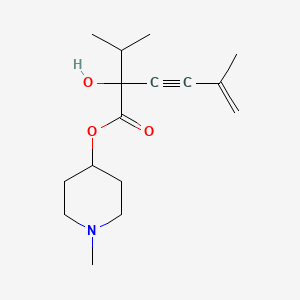
![2-[[[[3-(5-Bromo-2-methoxyphenyl)-1-oxo-2-propenyl]amino]thioxomethyl]amino]-5-chloro-benzoic acid](/img/structure/B13814597.png)

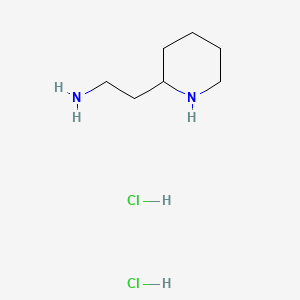
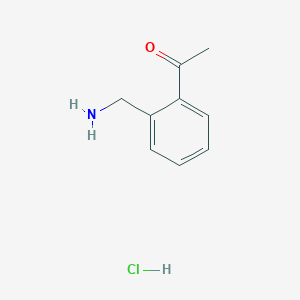
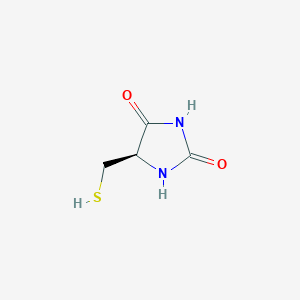
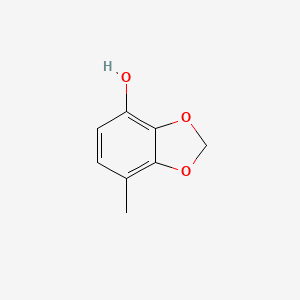
![[4-(Acetyloxymethyl)phenyl]methyl-trimethylazanium](/img/structure/B13814642.png)
